molecular formula C21H25N3O4 B2625974 N-(2,3-dimethoxyphenyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2109278-61-5

N-(2,3-dimethoxyphenyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2625974
CAS No.: 2109278-61-5
M. Wt: 383.448
InChI Key: KACOCHYVFARUGH-UHFFFAOYSA-N
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Description

“N-(2,3-dimethoxyphenyl)-3-(pyridin-3-yloxy)-8-azabicyclo[321]octane-8-carboxamide” is a complex organic compound that features a bicyclic structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,3-dimethoxyphenyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide” typically involves multiple steps, including the formation of the bicyclic core, the introduction of the pyridin-3-yloxy group, and the attachment of the dimethoxyphenyl and carboxamide groups. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and safety. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

“N-(2,3-dimethoxyphenyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide” can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, it might be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects, such as acting as a drug candidate for treating specific diseases.

Industry

In industry, it might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(2,3-dimethoxyphenyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide” would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other bicyclic structures with functional groups like pyridin-3-yloxy, dimethoxyphenyl, and carboxamide.

Uniqueness

The uniqueness of “N-(2,3-dimethoxyphenyl)-3-(pyridin-3-yloxy)-8-azabicyclo[32

For detailed and specific information, consulting scientific literature, databases, and experts in the field would be necessary

Properties

IUPAC Name

N-(2,3-dimethoxyphenyl)-3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-26-19-7-3-6-18(20(19)27-2)23-21(25)24-14-8-9-15(24)12-17(11-14)28-16-5-4-10-22-13-16/h3-7,10,13-15,17H,8-9,11-12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACOCHYVFARUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)N2C3CCC2CC(C3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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